molecular formula C15H13NO3 B2791241 N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide CAS No. 2166-87-2

N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide

Cat. No.: B2791241
CAS No.: 2166-87-2
M. Wt: 255.273
InChI Key: JWVPVXMVKOSSRU-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide is an organic compound with the molecular formula C15H13NO3 and a molecular weight of 255.27 g/mol It is characterized by the presence of a benzamide group attached to a hydroxy-oxo-phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide typically involves the reaction of benzamide with phenylglyoxylic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield a secondary alcohol .

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and oxo groups play a crucial role in these interactions, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways involved depend on the specific application and target molecule .

Properties

IUPAC Name

N-(1-hydroxy-2-oxo-2-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-13(11-7-3-1-4-8-11)15(19)16-14(18)12-9-5-2-6-10-12/h1-10,15,19H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVPVXMVKOSSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(NC(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2166-87-2
Record name N-(1-HYDROXY-2-OXO-2-PHENYL-ETHYL)-BENZAMIDE
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